molecular formula C11H9NO B1599910 3,4-Dihydrocyclopenta[b]indol-1(2H)-one CAS No. 61364-20-3

3,4-Dihydrocyclopenta[b]indol-1(2H)-one

Cat. No.: B1599910
CAS No.: 61364-20-3
M. Wt: 171.19 g/mol
InChI Key: IYZRSIDATZDOPT-UHFFFAOYSA-N
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Description

3,4-Dihydrocyclopenta[b]indol-1(2H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of an indole and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,4-Dihydrocyclopenta[b]indol-1(2H)-one involves the copper-catalyzed [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction typically occurs in dichloromethane at room temperature, yielding the desired product through a series of intermediate steps .

Another method involves the Lewis-acid-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade, providing a direct and high-yield pathway to cyclopenta[b]indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrocyclopenta[b]indol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3,4-Dihydrocyclopenta[b]indol-1(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrocyclopenta[b]indol-1(2H)-one is unique due to its specific fused bicyclic structure, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

3,4-dihydro-2H-cyclopenta[b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRSIDATZDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423717
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61364-20-3
Record name 3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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